REACTION_CXSMILES
|
C1C([O:7]C2C=CC3C(OC(=O)C=3C=2)=O)=CC2C(OC(=O)C=2C=1)=O.[Cl-].[K+].[Cl-].C(N(CC)C(=[N+](CC)CC)N(CC)CC)C.[Cl:43][C:44]1[CH:54]=[CH:53][CH:52]=[C:46]2[C:47]([O:49][C:50](=[O:51])[C:45]=12)=[O:48].P(=O)(O)(O)O>O.ClC1C=CC=CC=1Cl>[Cl:43][C:44]1[CH:54]=[CH:53][CH:52]=[C:46]([C:47]([OH:7])=[O:48])[C:45]=1[C:50]([OH:49])=[O:51] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)N(C(N(CC)CC)=[N+](CC)CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(C(=O)OC2=O)=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(C(=O)OC2=O)=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was produced
|
Type
|
TEMPERATURE
|
Details
|
heated under vacuum
|
Type
|
CUSTOM
|
Details
|
until boiling, about 80° C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(C(=O)O)=CC=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1C([O:7]C2C=CC3C(OC(=O)C=3C=2)=O)=CC2C(OC(=O)C=2C=1)=O.[Cl-].[K+].[Cl-].C(N(CC)C(=[N+](CC)CC)N(CC)CC)C.[Cl:43][C:44]1[CH:54]=[CH:53][CH:52]=[C:46]2[C:47]([O:49][C:50](=[O:51])[C:45]=12)=[O:48].P(=O)(O)(O)O>O.ClC1C=CC=CC=1Cl>[Cl:43][C:44]1[CH:54]=[CH:53][CH:52]=[C:46]([C:47]([OH:7])=[O:48])[C:45]=1[C:50]([OH:49])=[O:51] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)N(C(N(CC)CC)=[N+](CC)CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(C(=O)OC2=O)=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(C(=O)OC2=O)=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was produced
|
Type
|
TEMPERATURE
|
Details
|
heated under vacuum
|
Type
|
CUSTOM
|
Details
|
until boiling, about 80° C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(C(=O)O)=CC=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |